4-Hydroxybutanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXPRSJULWBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=S)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Reactivity Involving 4 Hydroxybutanethioamide and Thioamides
Reaction Mechanisms of Hydroxythioamides
The thioamide functional group (R-C(S)-NR'R'') is a versatile synthon in organic chemistry. acs.org Its reactivity is characterized by the presence of multiple nucleophilic and electrophilic centers. acs.org Unlike the C=O bond in amides, the C=S bond in thioamides is longer, and the sulfur atom is larger and more polarizable than oxygen, leading to distinct chemical behavior. nih.gov
The thioamide group exhibits dual reactivity towards nucleophiles. The thiocarbonyl carbon atom acts as an electrophilic center, susceptible to attack by nucleophiles. acs.orgsaskoer.ca However, due to a greater contribution from the polar resonance structure (C⁺-S⁻) and enhanced nN→π*C=S conjugation, thioamides are generally more resistant to nucleophilic addition than their corresponding amides. nih.gov For instance, the hydrolysis of thioamides in aqueous base is significantly slower than that of amides. nih.gov
Despite this inherent stability, nucleophilic attack at the thiocarbonyl carbon is a key reaction. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can add to the C=S carbon. researchgate.net The reactivity can be enhanced by activating the thioamide group. A notable strategy involves N-acylation, such as with a tert-butoxycarbonyl (Boc) group, which destabilizes the thioamide bond and facilitates nucleophilic addition, enabling transformations like direct transamidation. nih.gov
Furthermore, the thioamide group itself contains nucleophilic centers. The nitrogen atom in primary and secondary thioamides can act as a nucleophile, participating in various substitution and cyclization reactions. researchgate.net The sulfur atom can also, uncharacteristically, be attacked by certain nucleophiles. researchgate.net The acidity of the α-protons to the thioamide group is higher than in amides, allowing for the formation of enolates that can react with electrophiles at either the α-carbon or the sulfur atom. researchgate.net
The thioamide moiety possesses two primary nucleophilic sites that readily react with electrophiles: the sulfur and nitrogen atoms. acs.orgresearchgate.net The regioselectivity of the attack is dependent on the nature of the electrophile and the reaction conditions, often explained by orbital and charge control or thermodynamic versus kinetic control. mdpi.com
Attack at Sulfur (S-Alkylation/S-Acylation): The soft, polarizable sulfur atom is a strong nucleophilic center. In most cases of nucleophilic substitution involving alkyl halides, electrophilic attack occurs preferentially at the sulfur atom, yielding S-substituted derivatives known as aryl thioimidates. mdpi.com This is considered the kinetically favored pathway.
Attack at Nitrogen (N-Alkylation/N-Acylation): The nitrogen atom also exhibits nucleophilicity. While less common with alkyl halides, attack at the nitrogen can be favored with certain electrophiles. mdpi.com In reactions with acyl halides, for example, an initial, kinetically controlled attack may occur at the sulfur atom, but this can be followed by a transacylation reaction to form the more thermodynamically stable N-acyl derivative. mdpi.commdpi.com
The regioselectivity of these reactions has been rationalized through theoretical DFT computational studies. mdpi.com The choice of electrophile is paramount in directing the reaction to either the sulfur or nitrogen atom.
| Electrophile Type | Primary Site of Attack | Product Type | Controlling Factors |
| Alkyl Halides | Sulfur | S-Alkyl Thioimidates | Kinetic Control / Orbital Control |
| Acyl Halides | Sulfur (initially), then Nitrogen | N-Acyl Thioamides | Kinetic (S-acyl) vs. Thermodynamic (N-acyl) Control |
| Nitro Aryl Halides | Sulfur | S-Aryl Thioimidates | Aromatic Nucleophilic Substitution |
Table 1: Regioselectivity of Electrophilic Attack on Thioamides. This table summarizes the typical outcomes of reactions between thioamides and common electrophiles, highlighting the factors that determine whether the reaction occurs at the sulfur or nitrogen atom. mdpi.com
Thioamides are effective participants in radical reactions. researchgate.net Studies have shown that aryl radicals, generated from precursors like aryldiazonium salts, readily add to the sulfur atom of the thioamide group. tandfonline.comtandfonline.com This addition forms a key adduct radical intermediate, which can then proceed through several transformation pathways: tandfonline.comtandfonline.com
Cross-disproportionation: The adduct radical can be stabilized by abstracting a hydrogen atom from another radical or molecule. This can occur at the NH group to yield S-aryl isothioamides or at an α-CH group to afford ketene (B1206846) N,S-acetals. tandfonline.comtandfonline.com
Dimerization ("Growth"): The radical intermediates can combine to form larger structures like bis-formamidine sulfides. tandfonline.comtandfonline.com
Oxidation: In the presence of oxidizing agents like Cu(II), the adduct can be oxidized to form isothiouronium salts. tandfonline.comtandfonline.com
More recent advancements have demonstrated the ability of the thiocarbonyl (C=S) double bond itself to participate in radical copolymerizations with vinyl monomers like methyl acrylate (B77674) and styrene. acs.orgnih.gov This process generates vinyl polymers that incorporate degradable thioether linkages directly into their backbones, opening new avenues for the development of novel materials. acs.orgnih.gov
Specific Reactions of the Hydroxythioamide Functionality
The presence of a hydroxyl group alongside the thioamide in 4-hydroxybutanethioamide allows for specific transformations that target the -OH group or involve both functionalities.
Halogenating agents are a class of reagents that substitute a functional group, typically a hydroxyl group, with a halogen. mt.com Thionyl chloride (SOCl₂) is a versatile and powerful reagent for converting alcohols into alkyl chlorides and carboxylic acids into acyl chlorides. researchgate.netlibretexts.org
When this compound is treated with thionyl chloride, the primary reaction is expected to occur at the hydroxyl group. The mechanism typically proceeds via an Sₙ2 pathway, where the alcohol's oxygen atom attacks the sulfur of SOCl₂, making the alcohol a good leaving group. A subsequent backside attack by the chloride ion on the carbon atom displaces the activated hydroxyl group, leading to an inversion of stereochemistry at that carbon. libretexts.org The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.
Reaction of this compound with Thionyl Chloride: HO-(CH₂)₄-C(S)NH₂ + SOCl₂ → Cl-(CH₂)₄-C(S)NH₂ + SO₂ + HCl
This reaction would convert this compound into 4-chlorobutanethioamide. Other halogenating agents, such as phosphorus pentasulfide or Lawesson's reagent, are typically used for the thionation of amides to thioamides rather than for halogenating an alcohol in the presence of a thioamide. rsc.org The reaction of a related compound, γ-butyrolactone, with thionyl chloride in the presence of an alcohol produces the corresponding 4-chlorobutyrate ester, demonstrating the susceptibility of the γ-position to substitution. google.com
Desulfurization is the removal of the sulfur atom from the thioamide group, a transformation that typically yields either an amide or an amine. nih.gov This process can be achieved through oxidative or reductive methods.
Oxidative Desulfurization: This approach converts the thioamide back into its corresponding amide. A highly efficient and chemoselective method utilizes a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system in ethanol. organic-chemistry.orgthieme-connect.com This reaction proceeds rapidly at room temperature with high yields, tolerating a variety of other functional groups. organic-chemistry.org The proposed mechanism involves the activation of H₂O₂ by ZrCl₄ to form an electrophilic oxygen species that attacks the sulfur atom, facilitating its extrusion and forming the C=O bond of the amide. thieme-connect.com
Reductive Desulfurization: This process reduces the thioamide group to an amine.
Manganese-Catalyzed Hydrogenation: A recently developed method employs a manganese catalyst, such as MnBr(CO)₅, for the hydrogenative desulfurization of thioamides to amines or imines. nih.gov This protocol is notable for its excellent chemoselectivity, leaving vulnerable functional groups like nitriles, ketones, and esters intact. nih.govresearchgate.net
Other Metal Catalysts: Ruthenium-based catalysts, specifically a Ru-NHC complex appended with a Lewis acid, have also been shown to effectively catalyze the desulfurization of thioamides to amines using phenylsilane (B129415) as the reductant. rsc.org
Classical Reagents: The traditional method for this conversion involves reduction with Raney nickel. However, this process requires stoichiometric amounts of the metal because the sulfur atom poisons the catalyst. wikipedia.org
| Method | Reagent System | Product | Key Features |
| Oxidative Desulfurization | H₂O₂ / ZrCl₄ | Amide | Fast, high yield, chemoselective, mild conditions. organic-chemistry.orgthieme-connect.com |
| Reductive Desulfurization | MnBr(CO)₅, H₂ | Amine / Imine | High chemoselectivity, tolerates many functional groups. nih.gov |
| Reductive Desulfurization | Ru-NHC complex, PhSiH₃ | Amine | Selective hydrogenation. rsc.org |
| Reductive Desulfurization | Raney Nickel | Amine | Classic method, requires stoichiometric reagent. wikipedia.org |
Table 2: Comparison of Thioamide Desulfurization Methods. This table outlines various methods for the desulfurization of the thioamide functional group, categorized by the type of transformation and highlighting the reagents used and key characteristics of each process.
Interconversion with Related Functional Groups (e.g., Amides, Esters)
The thioamide functional group, a bioisostere of the amide bond, exhibits distinct reactivity that allows for its interconversion with other functional groups, primarily amides and esters. rsc.orgcdnsciencepub.com These transformations are crucial in synthetic chemistry for modifying peptides and other biologically active molecules. rsc.org
The conversion of a thioamide back to its corresponding amide, a process known as desulfurization, can be accomplished under various conditions, including oxidative and acid-base catalysis. nih.gov For instance, the reaction of secondary thioamides with silver carboxylates can produce imides, which can then be hydrolyzed to amides. rsc.org This transformation is proposed to proceed through a tetrahedral intermediate and a mixed anhydride (B1165640) intermediate, followed by a 1,3-acyl transfer. rsc.org
The interconversion of thioamides to esters has also been a subject of significant research. A mild and efficient one-pot method for synthesizing esters from thioamide precursors involves the alkylation and activation of the thioamide, leading to the cleavage of the stable C-N and C-S bonds. thieme-connect.com Another approach is the transition-metal-free esterification of thioamides via selective N–C(S) cleavage under mild conditions. acs.org This method utilizes N,N-Boc₂-thioamides, where the Boc groups destabilize the nN → π*C=S conjugation, facilitating the reaction. acs.org
Furthermore, the direct transamidation of thioamides, converting one thioamide into another, has been achieved through a chemoselective N–C(S) transacylation. This process relies on the site-selective N-tert-butoxycarbonyl activation of primary and secondary thioamides, which weakens the thioamide bond and allows for nucleophilic addition. nih.gov
While specific studies on this compound are not prevalent in the literature, the general principles of thioamide reactivity suggest that its hydroxyl group could participate in or influence these interconversions. For example, the hydroxyl group might need to be protected during certain transformations to prevent unwanted side reactions. The electronic properties of the hydroxybutyl group would also play a role in the reactivity of the thioamide moiety.
Table 1: Examples of Thioamide Interconversion Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Secondary Thioamide | Silver Carboxylate, then H₂O | Amide | rsc.org |
| Thioamide | Alkylating Agent, Activating Agent | Ester | thieme-connect.com |
| N,N-Boc₂-Thioamide | Alcohol | Thionoester | acs.org |
| 2° or 1° Thioamide | Nucleophilic Amine, Boc₂O | Transamidated Thioamide | nih.gov |
Intramolecular Rearrangements and Cyclization Pathways of Thioamide Derivatives
Thioamides are versatile synthons for the synthesis of various heterocyclic compounds through intramolecular rearrangements and cyclization reactions. acs.org The presence of both a nucleophilic sulfur atom and a potentially reactive nitrogen and α-carbon allows for a variety of ring-closing pathways.
One of the most well-known cyclization reactions involving thioamides is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-halo carbonyl compound to form a thiazole ring. benthamdirect.comcolab.ws Kinetic studies of this reaction suggest a second-order rate constant, with the reaction proceeding through nucleophilic addition followed by an addition-elimination mechanism. benthamdirect.comcolab.ws The formation of ionic species during the reaction has been confirmed by salt effect studies. researchgate.net For a compound like this compound, the hydroxyl group could potentially participate in the cyclization, leading to different or more complex heterocyclic systems, depending on the reaction conditions.
Thioamides can also undergo intramolecular cyclization to form other heterocycles. For instance, the intramolecular cyclization of adducts formed between thioamide dianions and thioformamides can lead to the formation of 5-amino-2-thiazolines and subsequently 5-aminothiazoles. nih.gov Additionally, copper-catalyzed intramolecular S-arylation of trisubstituted thioamides has been utilized to synthesize novel benzothiolanes. acs.org The mechanism is proposed to proceed through the formation of a copper(I)thiolate complex, followed by intramolecular oxidative addition. acs.org
Furthermore, intramolecular sulfur-transfer rearrangements have been observed in thioamides. In a regioselective addition/annulation of ferrocenyl thioamides with alkynes, the thioamide group acts as both a directing group and a sulfur source to form a thiophene (B33073) ring. rsc.org This process involves an unexpected intramolecular sulfur-transfer rearrangement. rsc.org
Photocatalytic oxidative cyclization of thioamides has also been reported to yield 1,2,4-thiadiazoles, proceeding through radical intermediates. rsc.org
Table 2: Examples of Intramolecular Cyclization Pathways of Thioamides
| Thioamide Derivative | Reaction Type | Product | Reference |
|---|---|---|---|
| Thioamide and α-halo carbonyl | Hantzsch thiazole synthesis | Thiazole | benthamdirect.comcolab.ws |
| Thioamide dianion and thioformamide | Intramolecular cyclization | 5-Amino-2-thiazoline | nih.gov |
| Trisubstituted thioamide | Copper-catalyzed S-arylation | Benzothiolane | acs.org |
| Ferrocenyl thioamide and alkyne | Sulfur-transfer rearrangement | Thienylferrocene | rsc.org |
| Aromatic thioamide | Photocatalytic oxidative cyclization | 1,2,4-Thiadiazole | rsc.org |
Advanced Spectroscopic Characterization of 4 Hydroxybutanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of 4-Hydroxybutanethioamide. While specific experimental data for this exact compound is not widely published, a detailed profile can be predicted based on established principles and data from analogous structures. capes.gov.brmsu.eduorganicchemistrydata.org
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene (B1212753) groups (CH₂) and the labile protons of the hydroxyl (OH) and thioamide (NH₂) groups. The protons on the carbon adjacent to the electronegative oxygen atom (C4) would appear furthest downfield, while the protons at C2, adjacent to the thioamide group, would also be deshielded. The C3 protons are anticipated to be the most shielded of the methylene groups. The signals for the OH and NH₂ protons are typically broad and their chemical shifts are dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display four unique signals. The thioamide carbon (C=S) is expected to have the largest chemical shift, often appearing around 200 ppm. The carbon bonded to the hydroxyl group (C4) would be significantly deshielded compared to the other sp³ carbons, with C2 and C3 having intermediate chemical shifts.
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the atomic framework.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent methylene groups by showing cross-peaks between the protons on C2 and C3, and between C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data for analogous functional groups.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |
| C1 (-CSNH₂) ** | - | ~205 | - |
| C2 (-CH₂CSNH₂) | 2.4 - 2.7 | 35 - 40 | Triplet (t) |
| C3 (-CH₂CH₂CSNH₂) | 1.8 - 2.1 | 28 - 33 | Quintet (quin) |
| C4 (HOCH₂-) ** | 3.6 - 3.9 | 60 - 65 | Triplet (t) |
| -NH₂ | 7.0 - 8.5 (broad) | - | Singlet (br s) |
| -OH | Variable (broad) | - | Singlet (br s) |
Thioamides are known to exhibit restricted rotation around the C-N bond due to its partial double-bond character. This dynamic process can be investigated using advanced NMR techniques.
Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the rotational barrier of the C-N bond. At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for the two non-equivalent N-H protons. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. acs.org
Solvent Titration Studies: The chemical shifts of the labile OH and NH₂ protons are highly sensitive to the solvent environment due to hydrogen bonding. capes.gov.br Studying the changes in these shifts in different solvents (e.g., DMSO-d₆ vs. CDCl₃) can provide insights into the solute-solvent interactions and the supramolecular structures formed in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound. tanta.edu.eg
FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is expected to be characterized by several distinct absorption bands. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region, indicative of hydrogen bonding. The C=S stretching vibration is a key feature, though it can be of variable intensity.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3350 - 3150 (broad) | N-H Stretch | Thioamide (-NH₂) |
| 2960 - 2850 | C-H Stretch | Alkyl (CH₂) |
| ~1650 | N-H Bend | Thioamide (-NH₂) |
| 1450 - 1300 | C-N Stretch | Thioamide (C-N) |
| 1300 - 1000 | C=S Stretch | Thioamide (C=S) |
| ~1050 | C-O Stretch | Hydroxyl (C-OH) |
Raman spectroscopy offers complementary information to FT-IR. It relies on the change in polarizability of a bond during vibration. mt.comlibretexts.org While functional groups with strong dipole moments like C=O are strong in IR, more symmetric bonds or those with easily polarizable electron clouds, such as C=S and C-S, often produce strong signals in Raman spectra. sepscience.com This makes Raman particularly useful for confirming the presence of the thioamide group. Furthermore, Raman spectroscopy is less susceptible to interference from water, making it an excellent technique for analyzing aqueous samples. pwr.edu.pl The "fingerprint" region of the Raman spectrum would contain a rich pattern of signals corresponding to the vibrations of the carbon backbone, providing a unique identifier for the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. whitman.edu The molecular formula of this compound is C₄H₉NOS, with a monoisotopic mass of approximately 119.04 Da.
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 119. A key diagnostic feature would be the presence of an M+2 peak at m/z 121 with an intensity of about 4-5% relative to the M⁺ peak, which is characteristic of compounds containing a single sulfur atom due to the natural abundance of the ³⁴S isotope. whitman.edu
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Loss of water: A common fragmentation for alcohols, leading to a peak at m/z 101 ([M-H₂O]⁺).
Alpha-cleavage: Cleavage of bonds adjacent to the functional groups. For example, cleavage next to the hydroxyl group could lead to fragments, while cleavage next to the thioamide group would also be expected.
McLafferty-type rearrangement: While classic for ketones, a similar rearrangement involving the transfer of a gamma-hydrogen (from C4) to the sulfur or nitrogen atom could occur, leading to characteristic neutral losses. youtube.comdocbrown.info
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |
| 119 | [C₄H₉NOS]⁺ | Molecular Ion (M⁺) |
| 102 | [C₄H₈NS]⁺ | •OH |
| 101 | [C₄H₇NS]⁺ | H₂O |
| 86 | [C₃H₄NS]⁺ | •CH₂OH |
| 76 | [CH₄NS]⁺ | C₃H₅O |
| 60 | [CH₄NS]⁺ | C₃H₅O |
| 59 | [CSNH₃]⁺ or [CH₃NS]⁺ | C₃H₆O |
| 43 | [C₃H₇]⁺ | •CSNH₂ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. ijcr.infonih.govgoogle.com Instruments like time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. ijcr.info This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. google.com
For this compound (C₄H₉NOS), HRMS would be used to confirm its elemental composition. The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Expected HRMS Data for this compound:
| Molecular Formula | Calculated Exact Mass (Monoisotopic) | Ion Adduct | Expected m/z |
| C₄H₉NOS | 119.0405 | [M+H]⁺ | 120.0483 |
| [M+Na]⁺ | 142.0302 |
This table represents theoretical values. Actual experimental data would be required for confirmation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. scirp.orgaps.orgresearchgate.net This process, often involving collision-induced dissociation (CID), provides valuable insights into the connectivity of atoms within the molecule. researchgate.net The fragmentation pattern serves as a structural fingerprint.
For this compound, the protonated molecule [M+H]⁺ (m/z 120.0483) would be selected in the first mass analyzer, fragmented, and the resulting product ions analyzed in the second. The fragmentation pathways of thioamides can be complex. Based on the structures of similar compounds, several fragmentation pathways can be hypothesized. scielo.braps.orgzkdx.ch
Hypothesized Fragmentation Pathways for this compound:
Loss of H₂S: A characteristic fragmentation for thioamides can be the neutral loss of hydrogen sulfide (B99878) (H₂S, 33.9877 u), which would result in a fragment ion at m/z 86.0606. scielo.br
Loss of H₂O: The presence of the hydroxyl group would likely lead to the loss of a water molecule (H₂O, 18.0106 u), yielding a fragment at m/z 102.0377.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the thioamide group is a common fragmentation pathway for amides and thioamides. This could result in various fragment ions depending on the specific bond cleaved.
Cleavage of the Butyl Chain: Fragmentation along the butyl chain would produce a series of ions with decreasing mass.
A detailed MS/MS study would be necessary to confirm these pathways and establish the primary fragmentation routes.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly its chromophores.
The thioamide functional group is a known chromophore. Thioamides typically exhibit a characteristic π → π* transition at a specific wavelength. Studies on various thioamides show an absorption maximum in the range of 265-270 nm. scirp.org The presence of the hydroxyl group in this compound is not expected to significantly shift this primary absorption band, as it is not directly conjugated to the thioamide chromophore.
Expected UV-Vis Spectral Data for this compound:
| Chromophore | Electronic Transition | Expected λ_max (in a non-polar solvent) |
| Thioamide (C=S) | π → π | ~270 nm |
| Thioamide (C=S) | n → π | Longer wavelength, weaker absorption |
This table is based on typical values for thioamides. The choice of solvent can influence the exact position and intensity of the absorption bands.
X-ray Based Spectroscopic Techniques for Elemental and Chemical State Information
X-ray based techniques provide information on the elemental composition and the chemical (oxidation) state of the elements within a sample.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.
For a pure sample of this compound (C₄H₉NOS), an XRF spectrum would be expected to show peaks corresponding to the sulfur (S) Kα line. Carbon (C), nitrogen (N), and oxygen (O) are lighter elements and are more challenging to detect with standard XRF instruments.
X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and/or electronic structure of a specific element in a material. zkdx.ch The technique is element-specific and can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). zkdx.ch For this compound, XAS at the sulfur K-edge could provide detailed information about the oxidation state of the sulfur atom and its coordination environment (i.e., bonding to carbon).
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed.
For this compound, XPS would provide binding energy data for the C 1s, O 1s, N 1s, and S 2p core levels. The precise binding energies would be indicative of the chemical environment of each atom. For example, the S 2p binding energy would be characteristic of a thioamide group, and could be distinguished from other sulfur-containing functional groups like sulfates or sulfides.
Expected XPS Binding Energy Ranges for Functional Groups in this compound:
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) Range |
| C 1s | C-C, C-H | ~284.8 - 285.0 |
| C 1s | C-O, C-N | ~286.0 - 286.5 |
| C 1s | C=S | ~287.0 - 288.0 |
| N 1s | Thioamide | ~399.0 - 400.0 |
| O 1s | C-O-H | ~532.0 - 533.0 |
| S 2p | Thioamide (C=S) | ~162.0 - 163.0 |
This table provides general ranges. High-resolution spectra would be needed to deconvolute the specific contributions from each carbon environment.
Synchrotron light sources produce extremely bright and highly collimated X-ray beams, offering significant advantages over laboratory-based instruments for many spectroscopic techniques. The high flux allows for the analysis of very small samples or dilute species. The tunability of the X-ray energy is crucial for techniques like XAS.
For a compound like this compound, synchrotron-based techniques could be particularly valuable. For instance, synchrotron-based XPS could provide much higher resolution and signal-to-noise ratios, allowing for a more precise determination of the chemical states of the constituent elements. Similarly, synchrotron-based XAS would be the method of choice for obtaining high-quality XANES and EXAFS data to probe the local environment of the sulfur atom in detail.
Hyperspectral and Multiplex Imaging for Spatial Chemical Analysis
The spatial distribution of a chemical compound within a heterogeneous sample is often critical for understanding its function and behavior in complex systems. Hyperspectral and multiplex imaging are powerful techniques that provide detailed spatial and chemical information, moving beyond bulk analysis to reveal localized chemical characteristics. While specific research applying these methods to this compound is not extensively documented, the principles of these techniques allow for a clear projection of their potential application in characterizing this compound.
Hyperspectral Imaging
Hyperspectral imaging (HSI) is a non-destructive analytical technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. frontiersin.org An HSI system collects a series of images of a sample at many contiguous and narrow wavelength bands, generating a three-dimensional dataset known as a hypercube, with two spatial dimensions and one spectral dimension. researchgate.net This allows for the identification and mapping of the distribution of chemical components based on their unique spectral signatures. gamaya.com
For the analysis of this compound, HSI could be employed to map its distribution in a solid mixture or on a surface. The technique would rely on identifying the characteristic reflectance, absorbance, or fluorescence spectrum of the molecule. The presence of the hydroxyl (-OH) and thioamide (-C(S)NH2) functional groups would produce a distinct spectral fingerprint, particularly in the infrared region.
Detailed Research Findings Potential:
A hypothetical application of HSI to a sample containing this compound could involve mapping its presence in a thin film or a lyophilized biological matrix. The hypercube generated would allow for the visualization of pixels where the spectral signature of this compound is present. Advanced algorithms could then be used to quantify its relative concentration across the imaged area. The spectral resolution of HSI would be crucial in distinguishing this compound from other components with similar functional groups. flysight.it
Hypothetical HSI Data for this compound
| Spectral Feature (Wavenumber, cm⁻¹) | Vibrational Mode Assignment | Potential Application in Spatial Analysis |
|---|---|---|
| ~3300-3400 | O-H stretch (hydroxyl group) | Mapping areas with hydroxyl functionality |
| ~3100-3300 | N-H stretch (thioamide group) | Identifying the presence of the thioamide moiety |
| ~1600-1650 | N-H bend (thioamide I band) | Confirming the thioamide structure |
| ~1200-1400 | C-N stretch & N-H bend (thioamide II band) | Differentiating from primary amides |
Multiplex Imaging
Multiplex imaging techniques enable the simultaneous detection of multiple molecular targets within a single sample while preserving their spatial context. nih.govresearchgate.net Methods like multiplexed immunofluorescence (mIF) and imaging mass cytometry (IMC) use probes (e.g., antibodies) tagged with distinct reporters (fluorophores or metal isotopes) to visualize the distribution of various proteins or other molecules. mdpi.comelifesciences.org
For the spatial analysis of this compound, a specific probe, such as a labeled antibody or a targeted molecular binder, would be required. In a multiplex experiment, this probe could be used in conjunction with other probes for different cellular or matrix components. This would allow for the precise localization of this compound relative to other structures, providing insights into its interactions and microenvironment. jci.org
Detailed Research Findings Potential:
In a hypothetical scenario, multiplex imaging could be used to investigate the localization of this compound within a cellular context. For instance, a probe for this compound could be co-incubated with antibodies against specific cellular markers (e.g., for the nucleus, cytoplasm, or specific organelles). The resulting multi-channel image would reveal whether the compound co-localizes with particular subcellular compartments or cell types. biorxiv.org This approach provides a deeper understanding of the compound's behavior at a microscopic level. mdpi.com
Hypothetical Multiplex Imaging Panel for this compound Analysis
| Target | Probe Type | Reporter | Purpose in Spatial Analysis |
|---|---|---|---|
| This compound | Specific small molecule binder | Fluorophore (e.g., Alexa Fluor 488) | Direct visualization of the compound's location |
| Nucleus | DNA dye | DAPI | Cellular landmark for subcellular localization |
| Cytokeratin | Antibody | Fluorophore (e.g., Cy3) | Identification of epithelial cells |
By leveraging the capabilities of hyperspectral and multiplex imaging, a comprehensive spatial and chemical understanding of this compound within complex samples could be achieved, offering valuable insights that are not attainable through bulk analytical methods alone.
Computational Chemistry and Molecular Modeling of 4 Hydroxybutanethioamide
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical methods are employed to understand the electronic characteristics of 4-Hydroxybutanethioamide, which are fundamental to its reactivity and molecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can determine its ground state properties. mdpi.commdpi.com These calculations yield crucial information about the molecule's geometry, orbital energies, and distribution of electron density.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a higher propensity to accept electrons. nih.gov The energy gap between HOMO and LUMO (Egap) is a measure of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to predict the molecule's behavior in chemical reactions. mdpi.comnih.gov
Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Description |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Egap (LUMO-HOMO) | 5.6 eV | Energy gap, indicating chemical stability |
| Electronegativity (χ) | 4.0 eV | A measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.86 eV | A measure of the energy lowering upon accepting electrons |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butyl chain in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. utdallas.edu This involves systematically rotating the single bonds within the molecule and calculating the potential energy for each resulting geometry.
The results are often visualized as a Potential Energy Surface (PES), which maps the energy as a function of one or more dihedral angles. This surface reveals the global and local energy minima, corresponding to stable and metastable conformations, respectively. The relative energies of these conformers determine their population at a given temperature. Such analysis is critical because the biological activity of a molecule can be highly dependent on its specific 3D shape. researchgate.net
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |
| Anti | 180° | 0.00 | Most Stable |
| Gauche 1 | 60° | 0.85 | Metastable |
| Eclipsed 1 | 120° | 3.50 | Transition State |
| Gauche 2 | -60° | 0.85 | Metastable |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by modeling the atomic motions of this compound over time. frontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, particularly with solvent molecules like water. mdpi.commdpi.com
In a typical MD simulation, the molecule is placed in a simulated box of solvent, and the trajectory of each atom is calculated over a period ranging from nanoseconds to microseconds. mdpi.com This allows for the study of solvation effects, such as the formation of hydrogen bonds between the hydroxyl and thioamide groups of the compound and surrounding water molecules. The stability of different conformations in an aqueous environment can be assessed, providing a more realistic picture of the molecule's behavior under physiological conditions. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. DFT calculations, for instance, can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific spectral peaks to the vibrations of particular functional groups, such as the C=S stretch of the thioamide or the O-H stretch of the hydroxyl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to assist in the interpretation of experimental NMR data.
Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3450 | 3435 |
| C-H Stretch (aliphatic) | 2940 | 2930 |
| C=S Stretch | 1255 | 1240 |
| C-N Stretch | 1410 | 1400 |
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to the active site of a biological target, typically a protein or enzyme. nih.govresearchgate.net The process involves generating a multitude of possible orientations and conformations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity. nih.govjournaljpri.com
The results of a docking study can identify the most probable binding mode and provide a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. mdpi.com Furthermore, it reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the receptor. nih.govresearchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent derivatives. nih.govjppres.com
Table 4: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.
| Parameter | Result |
| Binding Affinity | -7.2 kcal/mol |
| Hydrogen Bonds Formed | 3 |
| Key Interacting Residues | Lys72, Glu91, Asp184 |
| Interacting Groups | Hydroxyl group with Asp184; Thioamide NH with Glu91 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com A QSAR model is developed by calculating various molecular descriptors (physicochemical, electronic, and steric properties) for a set of molecules with known activities. pharmacophorejournal.com
Once a statistically significant model is built and validated, it can be used to predict the biological activity of new or untested compounds, such as derivatives of this compound. nih.govnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. jocpr.comresearchgate.net Descriptors relevant to a QSAR study of this compound could include properties like logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters from DFT.
Table 5: Selected Molecular Descriptors for a Hypothetical QSAR Model This table lists common descriptors used in QSAR studies.
| Descriptor | Description |
| LogP | Partition coefficient, a measure of lipophilicity. |
| TPSA | Topological Polar Surface Area, related to membrane permeability. |
| MW | Molecular Weight. |
| HBD | Number of Hydrogen Bond Donors. |
| HBA | Number of Hydrogen Bond Acceptors. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
Biological and Pharmacological Activities of 4 Hydroxybutanethioamide and Its Derivatives
Assessment of Antimicrobial Activities
Thioamide derivatives have garnered significant attention for their potential as antimicrobial agents. The incorporation of the thioamide functional group can influence the biological activity of a molecule, often conferring or enhancing its ability to combat various pathogens. Research has explored the efficacy of these compounds against a spectrum of bacteria and fungi, revealing promising results and diverse mechanisms of action.
Antibacterial Efficacy Against Bacterial Strains
Derivatives of 4-Hydroxybutanethioamide and other thioamides have demonstrated varied antibacterial properties. For instance, certain thioamide/ciprofloxacin hybrids have shown moderate antibacterial activity against Gram-negative and some strains of Gram-positive bacteria. ekb.egekb.eg In some cases, the antibacterial effect is less potent than their corresponding amide derivatives or the parent antibiotic. ekb.eg
However, other studies have developed thioamide-containing compounds with significant urease inhibitory activity, which translates to strong antibacterial effects against both Gram-positive species like Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov Urease is a crucial enzyme for the survival of certain pathogenic bacteria, and its inhibition is a key strategy for developing new antibacterial agents. nih.gov Furthermore, specific N-piperidine thioamide analogs and benzo[g]indazole fused carbothioamide derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and S. aureus. nih.gov The critical role of the thioamide group is highlighted by natural products like closthioamide, where replacing the six thioamide bonds with amide groups completely eliminates its antibiotic ability. nih.gov
Table 1: Antibacterial Activity of Selected Thioamide Derivatives
| Compound/Derivative Class | Bacterial Strains | Observed Activity | Reference |
|---|---|---|---|
| Thioamide/Ciprofloxacin hybrid 3a | Staphylococcus aureus, Escherichia coli, MRSA | Moderate activity; MIC of 0.38 μg/mL against S. aureus and 0.45 μg/mL against E. coli. ekb.eg | ekb.eg |
| Thioamide-containing urease inhibitors (e.g., compound 61) | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Potent inhibitory activity; MIC50 values ranging from < 0.003 to 0.097 μg/mL. nih.gov | nih.gov |
| N-piperidine thioamide analog (compound 63) | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong suppressive inhibition with an MIC of 30 μg/mL. nih.gov | nih.gov |
| Benzo[g]indazole fused carbothioamide derivative (compound 65) | E. coli, S. aureus | Promising activity compared to ciprofloxacin. nih.gov | nih.gov |
Antifungal Efficacy Against Fungal Strains
The antifungal potential of thioamide derivatives is particularly noteworthy, with some compounds exhibiting more potent activity against fungi than bacteria. ekb.egekb.eg A thioamide derivative of ciprofloxacin, for example, displayed potent antifungal activity against Candida albicans, reportedly 10 times higher than the reference drug. ekb.eg This enhanced antifungal effect may be linked to the release of hydrogen sulfide (B99878) (H₂S) from the thioamide group. ekb.eg
The challenge of drug resistance in fungal pathogens, such as Candida glabrata, has spurred the development of novel therapeutic strategies. nih.gov In this context, pyrazolone carbothioamide derivatives have been identified as potent inhibitors that act as synergistic enhancers of fluconazole, a common antifungal medication. nih.gov These compounds have demonstrated strong antifungal activity and are effective against fluconazole-resistant C. glabrata strains. nih.gov The interaction between the thioamide group and key amino acid residues within fungal enzymes appears to be crucial for this activity. nih.gov The broad-spectrum antifungal properties of thioamides have been evaluated against various yeast and yeast-like microorganisms, including different species of Candida, Cryptococcus, and Saccharomyces. ijpsonline.comnih.gov
Induction of Endogenous Antimicrobial Peptides (AMPs) by Hydroxylated Butyrate Derivatives
Butyrate, a short-chain fatty acid structurally related to 4-hydroxybutanoic acid, and its derivatives play a significant role in innate immunity by inducing the expression of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs). nih.govoncotarget.com Butyrate is a bacterial metabolite that can program macrophages to have enhanced antimicrobial functions. nih.gov This is achieved, in part, by inhibiting histone deacetylase 3 (HDAC3), which leads to the production of AMPs and enhanced bactericidal activity without a corresponding increase in inflammatory cytokines. nih.gov
Studies using murine intestinal organoids have shown that sodium butyrate induces the expression of several AMPs, including cryptdin-1, cryptdin-4, and lysozyme. researchgate.net Similarly, in porcine cells, sodium butyrate has been found to augment the expression of multiple HDPs. oncotarget.com Butyrate and other HDP-inducing compounds are being explored as a host-directed antimicrobial strategy to combat the rising threat of antimicrobial resistance. frontiersin.org The synergy between butyrate and other natural compounds, such as certain cyclooxygenase-2 (COX-2) inhibitors, can further augment the expression of HDP genes. frontiersin.org
Anticancer Research and Cytotoxicity Studies
The thioamide moiety is a key pharmacophore in the development of novel anticancer agents. nih.govglobalresearchonline.net Its incorporation into various molecular scaffolds has led to the discovery of compounds with significant cytotoxic effects against a range of cancer cell lines. Thioamides are found in several natural products that possess antibiotic and anticancer properties. researchgate.net
Cytotoxicity Evaluation in Cancer Cell Lines
Numerous studies have reported the synthesis and cytotoxic evaluation of thioamide derivatives against various human cancer cell lines. These compounds often exhibit dose-dependent cytotoxic activity, with IC₅₀ values in the micromolar range, indicating high potency. globalresearchonline.net For example, certain thioamide derivatives have shown significant cytotoxicity against breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), colorectal carcinoma (HCT-116), and lung carcinoma (A549) cell lines. nih.govglobalresearchonline.netnih.gov
Research has shown that replacing a carboxamide group with a thioamide group can significantly enhance antiproliferative activity, which may be attributed to increased lipophilicity. nih.govnih.gov For instance, carbothioamide analogs were found to be more potent against MCF-7 cells than their carboxamide counterparts. nih.gov Similarly, pyrazolinethioamide analogs have demonstrated moderate cytotoxicity against A549 and HeLa cell lines while showing minimal impact on normal human lung cells. nih.gov Piperazine N-thioamide derivatives have also been identified as potent antiproliferative agents against pancreatic tumor cells. nih.gov
Table 2: Cytotoxicity of Selected Thioamide Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| N-pyrazoline thioamide 27 | HepG2 (Liver) | 6.08 | nih.gov |
| MCF-7 (Breast) | 9.37 | nih.gov | |
| HCT-116 (Colorectal) | 5.89 | nih.gov | |
| Piperazine N-thioamide 23 & 24 | MDA-PATC53 (Pancreatic) | 0.73 - 1.14 | nih.gov |
| PL45 (Pancreatic) | 0.73 - 1.14 | nih.gov | |
| Pyrazolinethioamide 45 | A549 (Lung) | 13.49 | nih.gov |
| HeLa (Cervical) | 17.52 | nih.gov | |
| Carbothioamide analog 26a | MCF-7 (Breast) | 4.53 | nih.gov |
Analogues of Natural Products with Antitumor Activity
Natural products are a rich source of inspiration for the development of new anticancer drugs. nih.govmdpi.com Several thioamide-containing natural products have been identified with potent antitumor activities. nih.govresearchgate.net Thioviridamide and Thioholgamide A are ribosomally synthesized peptides that contain thioamide bonds and exhibit activity against multiple cancer cell lines. nih.govacs.org Thioholgamides, in particular, have shown improved cytotoxicity in the submicromolar range against various cell lines, with Thioholgamide A being especially potent against HCT-116 colon carcinoma cells with an IC₅₀ of 30 nM. acs.org
The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and drug-like properties. wgtn.ac.nzmdpi.com For example, the development of simplified, structurally less complex analogues of Pateamine A, a marine natural product, is an active area of research. wgtn.ac.nz These efforts often involve the synthesis of key fragments, such as thioamides, which are later incorporated into the final macrocyclic structure. wgtn.ac.nz The unique and compact structures of many natural compounds are crucial for their ability to bind to specific molecular targets, leading to their potent biological effects. nih.gov The development of synthetic and semi-synthetic analogues of natural compounds like paclitaxel, vinca alkaloids, and podophyllotoxin has been highly successful in cancer chemotherapy. mdpi.com
Enzyme Inhibition Studies
No studies have been identified that investigate the inhibitory effects of this compound on enzymes such as lipoxygenase, alpha-amylase, or alpha-glucosidase.
Lipoxygenase Inhibition
There is no available data on the potential for this compound to inhibit lipoxygenase enzymes.
Alpha-Amylase and Alpha-Glucosidase Inhibition
Research on the effects of this compound on alpha-amylase and alpha-glucosidase, key enzymes in carbohydrate metabolism, has not been found in the public domain.
Cardiovascular and Other Pharmacological Investigations
No pharmacological studies have been published detailing the effects of this compound on the cardiovascular system or other physiological functions.
Effects on Heart Function in Ischemia-Reperfusion Injury Models
There are no reports on the evaluation of this compound in animal models of ischemia-reperfusion injury to assess its potential cardioprotective effects.
Modulation of Receptor Activation (e.g., M2-Muscarinic Receptor and Nitric Oxide Synthase Enzyme)
The interaction of this compound with the M2-muscarinic receptor or its influence on the nitric oxide synthase enzyme has not been documented in any available research.
Immunomodulatory Effects
Information regarding the potential immunomodulatory properties of this compound is not available in the current body of scientific literature.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the neurobiological activity or neurotoxicity assessment of the chemical compound this compound.
Therefore, the requested article section "6.6. Neurobiological Activity and Neurotoxicity Assessment" cannot be generated with detailed research findings and data tables as per the user's instructions, due to the absence of publicly accessible research data for this particular compound.
To provide a comprehensive and scientifically accurate article, it is crucial to rely on published research. Without such data for this compound, any discussion on its neurobiological effects or neurotoxicity would be speculative and would not meet the required standards of a professional and authoritative scientific article.
Further research and publication of findings in peer-reviewed journals are necessary to elucidate the potential neurobiological and toxicological profile of this compound. At present, this information is not available in the public domain.
Structure Activity Relationship Sar Studies of 4 Hydroxybutanethioamide Analogues
Systematic Modification of the Thioamide Moiety and its Impact on Biological Activity
The thioamide group is a critical functional moiety, often serving as a key interaction point with biological targets. Its replacement or modification can have profound effects on a compound's activity. In many biologically active molecules, the thioamide is essential; for instance, replacing the thioamide groups in the natural antibiotic closthioamide with amides resulted in the complete loss of its antibacterial activity. nih.gov This underscores the importance of the sulfur atom in the moiety's biological function, which can be attributed to its unique electronic properties, hydrogen bonding capabilities, and size compared to its oxygen counterpart in an amide.
Systematic modifications to the thioamide group of 4-hydroxybutanethioamide analogues could involve several strategies:
Isosteric Replacement: Replacing the sulfur atom with oxygen (to form 4-hydroxybutanamide) or selenium (to form 4-hydroxybutaneselenoamide). This helps to probe the importance of the sulfur atom's specific properties.
N-Substitution: Introducing alkyl or aryl substituents on the nitrogen atom (e.g., N-methyl-4-hydroxybutanethioamide). This can influence the molecule's hydrogen-bonding capacity, lipophilicity, and steric profile.
The following table illustrates the hypothetical impact of these modifications on biological activity, based on common observations in medicinal chemistry.
| Compound Name | Modification | Predicted Impact on Activity | Rationale |
| 4-Hydroxybutanamide | S replaced with O | Significant decrease | The amide oxygen has different electronic and hydrogen bonding properties than the thioamide sulfur, potentially weakening target interaction. nih.gov |
| 4-Hydroxybutaneselenoamide | S replaced with Se | Variable | Selenium is larger and has different electronic properties; the effect would depend on the specific target's binding pocket. |
| N-Methyl-4-hydroxybutanethioamide | H on Nitrogen replaced with CH₃ | Decrease | Loss of a hydrogen bond donor, which may be crucial for binding to the target. |
| N,N-Dimethyl-4-hydroxybutanethioamide | Both H on Nitrogen replaced with CH₃ | Significant decrease | Complete loss of hydrogen bond donating ability from the thioamide nitrogen. |
Influence of the Hydroxyl Group Position and Substituents on Biological Profiles
For this compound, moving the hydroxyl group or modifying it can explore the geometric requirements of the target's binding site:
Positional Isomers: Shifting the -OH group to the C3 (3-hydroxybutanethioamide) or C2 (2-hydroxybutanethioamide) position.
Substitution: Converting the hydroxyl group into an ether (e.g., 4-methoxybutanethioamide) or an ester (e.g., 4-acetoxybutanethioamide). This alters its hydrogen bonding capability, polarity, and steric bulk. nih.gov
The table below shows potential outcomes of such modifications on the biological profile.
| Compound Name | Modification | Predicted Impact on Activity | Rationale |
| 3-Hydroxybutanethioamide | -OH group moved to C3 | Likely change in activity/selectivity | The altered distance between the hydroxyl and thioamide groups may affect optimal binding geometry. rsc.orgnih.gov |
| 2-Hydroxybutanethioamide | -OH group moved to C2 | Likely change in activity/selectivity | Further alters the spatial relationship between the key functional groups. rsc.orgnih.gov |
| 4-Methoxybutanethioamide | -OH converted to -OCH₃ | Significant decrease | The hydrogen bond donating ability of the hydroxyl group is lost, which is often critical for target interaction. mdpi.com |
| 4-Acetoxybutanethioamide | -OH converted to -OCOCH₃ | Significant decrease or prodrug potential | The bulky ester group may cause steric hindrance; however, it could also act as a prodrug that is hydrolyzed in vivo to release the active hydroxyl compound. nih.gov |
Effects of Chain Length and Branching on Biological Efficacy
Modifying the butane chain of this compound can help determine the optimal chain length and conformation for biological efficacy.
Homologation: Shortening (e.g., 3-hydroxypropanethioamide) or lengthening (e.g., 5-hydroxypentanethioamide) the carbon chain.
Branching: Introducing substituents, such as a methyl group, on the chain (e.g., 4-hydroxy-3-methylbutanethioamide). This can rigidify the molecule and explore specific hydrophobic pockets in the target.
| Compound Name | Modification | Predicted Impact on Efficacy | Rationale |
| 3-Hydroxypropanethioamide | Chain shortened by one carbon | Variable | May improve or worsen fit depending on the size of the target's binding site. |
| 5-Hydroxypentanethioamide | Chain lengthened by one carbon | Variable | A longer chain increases lipophilicity and may access additional hydrophobic interactions, but could also be too large for the binding site. chemrxiv.orgnih.gov |
| 4-Hydroxy-3-methylbutanethioamide | Methyl group added at C3 | Variable | Branching can provide a better fit in a specific hydrophobic pocket but may also introduce steric clash. |
Stereochemical Implications in SAR
Stereochemistry is a pivotal factor in drug action, as biological targets like enzymes and receptors are chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and transport. nih.govnih.gov The differential activity often arises from one enantiomer having a more favorable three-dimensional arrangement for binding to the target site. researchgate.net
While this compound itself is not chiral, the introduction of substituents along the butane chain, as discussed in the previous section (e.g., 3-methyl substitution), would create a chiral center. In such cases, it would be essential to separate and test the individual enantiomers to understand the stereochemical requirements for activity.
| Compound Name | Stereochemistry | Predicted Impact on Activity | Rationale |
| (R)-3-Hydroxybutanethioamide | R-enantiomer | May be more or less active than the S-enantiomer | One enantiomer may have a superior three-dimensional fit with the chiral binding site of the biological target. nih.govresearchgate.net |
| (S)-3-Hydroxybutanethioamide | S-enantiomer | May be more or less active than the R-enantiomer | Biological systems are stereospecific, and only one enantiomer typically accounts for the desired biological effect. nih.gov |
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore is an abstract representation of all the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. unina.it Identifying the pharmacophore of a lead compound is a crucial step in designing more potent and selective analogues. biosolveit.de
For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor/acceptor feature from the thioamide group.
A hydrogen bond donor/acceptor feature from the hydroxyl group.
A defined spatial distance and orientation between these two features.
A hydrophobic region corresponding to the butane backbone.
Once a pharmacophore is established, lead optimization strategies can be employed more rationally. youtube.com These strategies aim to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. biobide.com This can involve introducing new functional groups to form additional interactions with the target or modifying parts of the molecule to improve its "drug-like" properties. biosolveit.de
Ligand Efficiency and Druglikeness Parameters in SAR Analysis
In modern drug discovery, SAR analysis is often quantified using various metrics to guide the lead optimization process. These parameters help in selecting candidates that have the best balance of properties.
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of heavy, non-hydrogen atoms). It helps identify smaller compounds that bind efficiently, which are often better starting points for optimization. nih.govnih.gov
Lipophilic Efficiency (LipE): This parameter relates potency to lipophilicity (logP). High LipE is desirable, as it indicates that a compound achieves high potency without excessive lipophilicity, which can lead to poor solubility and other undesirable properties. nih.gov
Druglikeness: This is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov
The following table provides a hypothetical analysis of a series of analogues.
| Compound | Molecular Weight ( g/mol ) | logP | pIC₅₀ | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) | Lipinski's Rule of 5 Violations |
| Lead Compound | 119.19 | 0.5 | 6.0 | 7 | 0.86 | 5.5 | 0 |
| Analogue A | 175.27 | 1.5 | 7.0 | 11 | 0.64 | 5.5 | 0 |
| Analogue B | 220.35 | 3.0 | 7.5 | 15 | 0.50 | 4.5 | 0 |
| Analogue C | 250.30 | 4.0 | 7.2 | 17 | 0.42 | 3.2 | 0 |
This data shows that while activity (pIC₅₀) increases from the lead to Analogue B, the ligand efficiency decreases, a common phenomenon where adding size increases potency but reduces efficiency. nih.gov Analogue C shows a drop in both LipE and pIC₅₀, suggesting that the added lipophilicity is not productive. Analogue A and the lead compound show a better balance of properties, particularly a higher LipE.
Metabolic Pathways and Biotransformation of 4 Hydroxybutanethioamide
Mammalian Metabolism and Metabolite Identification
The metabolism of 4-Hydroxybutanethioamide in mammals is anticipated to involve several key pathways, leading to the formation of various metabolites. The primary sites of metabolism are the liver and, to a lesser extent, other tissues containing metabolic enzymes.
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies typically utilize liver subcellular fractions, such as microsomes and S9, or intact liver cells like hepatocytes. For a compound like this compound, these assays would provide an estimation of its intrinsic clearance.
Incubation of this compound with liver microsomes, which are rich in cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, would primarily assess its susceptibility to oxidative metabolism. The disappearance of the parent compound over time is monitored to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).
Hepatocytes, containing a full complement of both Phase I and Phase II metabolic enzymes, offer a more comprehensive in vitro model. In hepatocyte incubations, one could evaluate both the oxidative and conjugative metabolism of this compound.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Concentration (μM) | 1 |
| Half-life (t½, min) | 25 |
| Intrinsic Clearance (CLint, μL/min/mg protein) | 27.7 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
Table 2: Predicted Metabolite Profile of this compound in Human Hepatocytes
| Metabolite ID | Proposed Biotransformation | Predicted Abundance |
|---|---|---|
| M1 | S-Oxidation (Sulfoxide) | Major |
| M2 | S-Oxidation (Sulfone) | Minor |
| M3 | N-Hydroxylation | Minor |
| M4 | O-Glucuronidation | Major |
| M5 | Oxidative deamination | Minor |
This table outlines predicted metabolites based on the known metabolism of similar chemical structures.
Following administration in a mammalian system, this compound would be expected to undergo absorption, distribution, metabolism, and excretion. In vivo studies in animal models such as rats or mice are essential for identifying the full spectrum of metabolites and understanding the primary routes of elimination.
The biotransformation of this compound in vivo would likely mirror the in vitro findings, with the formation of more polar metabolites to facilitate their removal from the body. The primary excretion routes are anticipated to be through urine and feces. Analysis of these biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the identification and quantification of the parent compound and its metabolites.
The major metabolites expected in vivo would include the S-oxide and the O-glucuronide conjugate, as these transformations significantly increase the water solubility of the molecule, a prerequisite for efficient renal and biliary clearance.
Enzymatic Transformations of Thioamides and Hydroxythioamides
The metabolism of this compound is dictated by the enzymatic machinery of the body, which recognizes specific functional groups and catalyzes their transformation. The thioamide and hydroxyl moieties are the primary sites for these enzymatic reactions.
The thioamide group is susceptible to oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). ethz.ch The initial and most common oxidative reaction is S-oxidation, which leads to the formation of a sulfoxide (B87167) (S-oxide). This can be further oxidized to a sulfone (S,S-dioxide). nih.gov These S-oxygenated metabolites are generally more polar than the parent thioamide.
Another potential oxidative pathway for the thioamide group is N-hydroxylation, although this is generally considered a minor route compared to S-oxidation. The aliphatic chain of this compound could also undergo hydroxylation, though the presence of the existing hydroxyl group might influence the regioselectivity of such reactions.
While oxidative metabolism is the predominant pathway for thioamides, reductive pathways can also occur, although they are generally less common. Reductive metabolism could potentially convert the thioamide back to a corresponding amine or other reduced species. However, for a simple aliphatic thioamide like this compound, this is not expected to be a major metabolic route.
The primary hydroxyl group in this compound is a prime target for Phase II conjugation reactions. nih.gov Glucuronidation is one of the most important conjugation pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group, forming an O-glucuronide. jove.com This process dramatically increases the water solubility and molecular weight of the compound, facilitating its excretion in urine or bile. wikipedia.orgjove.com The affinity of the hydroxyl group for different UGT isoforms would determine the rate and extent of glucuronidation. nih.gov Phenolic hydroxyl groups are generally more prone to glucuronidation than alcoholic hydroxyl groups. nih.gov
Mechanistic Toxicology of 4 Hydroxybutanethioamide
Molecular and Cellular Mechanisms of Toxicity
The study of mechanistic toxicology aims to understand the interactions of substances at the molecular, cellular, and tissue levels that lead to adverse effects. taylorfrancis.com For 4-Hydroxybutanethioamide, this involves identifying its specific molecular targets and the subsequent cascade of events that disrupt normal biological functions.
Target Identification and Perturbation of Biological Pathways
Identifying the molecular targets of this compound is a critical first step in understanding its toxicity. Chemical proteomics is a powerful approach for the non-selective identification of unknown targets of compounds within complex biological systems. mdpi.com This methodology can be used to pinpoint the proteins that this compound directly binds to, thereby initiating its toxic effects. Once the primary targets are identified, further investigation can elucidate how these interactions perturb essential biological pathways.
Techniques such as probe-based chemical proteomics, which involves designing and synthesizing a probe molecule derived from this compound, can be employed to capture and identify its binding partners from cell or tissue lysates. mdpi.com The identification of these targets is then typically achieved through mass spectrometry. mdpi.com Understanding which pathways are disrupted—be it signaling pathways, metabolic processes, or gene regulation—provides a roadmap of the compound's toxic action. taylorfrancis.com
Illustrative potential protein targets for a hypothetical compound like this compound and the pathways they affect are presented in the table below.
| Target Protein | Biological Pathway | Potential Toxic Outcome |
| Kinase X | Cell Signaling | Disruption of cell growth and proliferation |
| Enzyme Y | Metabolic Process | Accumulation of toxic byproducts |
| Transcription Factor Z | Gene Regulation | Altered expression of critical genes |
Induction of Oxidative Stress and Reactive Species Formation
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. wikipedia.orgbiocompare.com Many toxic compounds exert their effects by inducing oxidative stress. The generation of ROS, such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can damage cellular components including lipids, proteins, and DNA. wikipedia.orgwikipedia.org
The potential for this compound to induce oxidative stress can be evaluated by measuring various biomarkers. Key indicators include the levels of lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), as well as the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. biocompare.comnih.gov An increase in ROS and a depletion of antioxidant defenses would suggest that oxidative stress is a significant mechanism of this compound's toxicity.
Below is a hypothetical representation of data from an in vitro study on this compound-induced oxidative stress.
| Biomarker | Control | This compound Treated | Fold Change |
| ROS Levels | 100% | 250% | +2.5 |
| MDA Levels | 50 ng/mL | 125 ng/mL | +2.5 |
| SOD Activity | 200 U/mg protein | 100 U/mg protein | -0.5 |
Cell Death Pathways (Apoptosis, Necrosis, Autophagy)
Cell death is a fundamental biological process that can be initiated by toxic substances. The primary modes of cell death are apoptosis, necrosis, and autophagy. nih.gov Apoptosis is a form of programmed cell death characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies without inducing inflammation. nih.govnephros.gr Necrosis, on the other hand, is typically a result of acute cellular injury and is characterized by cell swelling and lysis, which can trigger an inflammatory response. austinpublishinggroup.com Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can either promote survival or lead to cell death. austinpublishinggroup.comresearchgate.net
Investigating the mode of cell death induced by this compound is crucial for understanding its toxicological profile. This can be achieved by analyzing key molecular markers associated with each pathway. For apoptosis, the activation of caspases (e.g., caspase-3, caspase-9) and changes in the expression of Bcl-2 family proteins are important indicators. researchgate.netnih.gov For autophagy, the formation of autophagosomes and the processing of LC3 proteins are key markers. researchgate.net
The following table illustrates hypothetical findings on the cell death pathways activated by this compound.
| Cell Death Pathway | Key Marker | Observation | Implication |
| Apoptosis | Caspase-3 Activation | Increased | Induction of programmed cell death |
| Necrosis | LDH Release | No significant change | Cell membrane integrity maintained |
| Autophagy | LC3-II Formation | Increased | Activation of autophagic processes |
In Vitro Toxicological Assays
In vitro toxicology assays are essential tools for assessing the safety of chemicals and for understanding their mechanisms of toxicity. nuvisan.com These assays utilize cultured cells and provide a high-throughput and cost-effective alternative to animal testing. nih.gov
High-Content Screening (HCS) for Cellular Responses
High-content screening (HCS) is a powerful technology that combines automated microscopy and image analysis to simultaneously measure multiple parameters in cells. nih.govnih.gov This approach allows for the detailed profiling of cellular responses to a compound like this compound. HCS can be used to assess a wide range of cellular events, including cytotoxicity, cell proliferation, mitochondrial function, and the activation of specific signaling pathways. nih.govyoutube.com
For example, an HCS assay could be designed to simultaneously measure changes in nuclear morphology (indicative of apoptosis), mitochondrial membrane potential (a marker of cell health), and the expression of a specific stress response protein in cells treated with this compound. This provides a comprehensive picture of the compound's cellular effects in a single experiment. thermofisher.com
A hypothetical HCS data summary for this compound is shown below.
| Cellular Parameter | Endpoint Measured | Result |
| Cell Viability | Number of viable cells | Decreased |
| Apoptosis | Nuclear condensation | Increased |
| Mitochondrial Health | Mitochondrial membrane potential | Decreased |
| Oxidative Stress | ROS production | Increased |
Development of Novel In Vitro Systems for Toxicity Assessment
The development of more physiologically relevant in vitro systems is a key area of advancement in toxicology. mdpi.com Traditional 2D cell cultures have limitations in predicting human toxicity. Novel systems, such as 3D cell cultures (e.g., spheroids and organoids) and microphysiological systems (e.g., organs-on-a-chip), offer more complex and human-relevant models for toxicity testing. nih.gov
For assessing the potential respiratory toxicity of a volatile compound, for instance, a reconstructed human airway tissue model could be employed. nih.gov Similarly, to evaluate potential liver toxicity, 3D liver spheroids or liver-on-a-chip platforms could be utilized. axxam.com These advanced in vitro systems can provide more accurate predictions of a compound's effects in humans and are crucial for modernizing toxicity assessment. nih.gov
The table below outlines some novel in vitro systems and their potential applications for testing a compound like this compound.
| In Vitro System | Target Organ | Toxicological Endpoint |
| 3D Liver Spheroids | Liver | Hepatotoxicity, metabolic disruption |
| Reconstructed Human Epidermis | Skin | Skin irritation and sensitization |
| Neuronal Co-cultures | Nervous System | Neurotoxicity, neurite outgrowth inhibition |
Toxicokinetic and Disposition Studies
The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME). For this compound, its ADME profile would be influenced by its physicochemical properties, including its moderate polarity due to the hydroxyl group and the thioamide functional group.
Absorption: this compound would likely be readily absorbed following oral ingestion, owing to its relatively small molecular size and potential for hydrogen bonding. Dermal absorption could also be a relevant route of exposure, particularly in an occupational setting, although likely to a lesser extent than oral absorption.
Distribution: Following absorption, this compound is expected to distribute throughout the body. The hydroxyl group may facilitate its distribution to aqueous compartments. Its ability to act as both a hydrogen bond donor and acceptor could influence its binding to plasma proteins and tissues.
Metabolism: The metabolism of this compound is anticipated to be a key determinant of its potential toxicity. The thioamide group is susceptible to enzymatic modification, primarily through oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). This can lead to the formation of reactive metabolites, such as the corresponding S-oxide (sulfine) and S,S-dioxide (sulfene) derivatives. These reactive intermediates are often implicated in the toxicity of thioamides, as they can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular dysfunction and cytotoxicity. The hydroxyl group may also undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Excretion: The parent compound and its metabolites are expected to be primarily excreted in the urine. The extent of metabolism will significantly influence the rate and route of excretion. More polar metabolites, such as glucuronide and sulfate (B86663) conjugates of the hydroxyl group, would be readily eliminated by the kidneys.
A hypothetical disposition study of this compound might yield data similar to that presented in the interactive table below, which illustrates the potential distribution and excretion patterns.
| Parameter | Value | Description |
| Bioavailability (Oral) | Moderate to High | Expected good absorption from the gastrointestinal tract. |
| Plasma Protein Binding | Low to Moderate | The polarity of the molecule may limit extensive binding. |
| Volume of Distribution | Moderate | Suggests distribution into tissues beyond the plasma volume. |
| Primary Metabolism | Hepatic (CYP, FMO) | Oxidation of the thioamide group is a likely primary route. |
| Primary Excretion Route | Renal | Excretion of parent compound and metabolites in urine. |
| Half-life | Short to Moderate | Dependent on the rate of metabolism and renal clearance. |
Identification and Validation of Biomarkers of Exposure and Effect
Biomarkers are crucial tools in toxicology for assessing exposure to a chemical and for monitoring its potential health effects.
Biomarkers of Exposure: For this compound, the most direct biomarker of exposure would be the measurement of the parent compound or its specific metabolites in biological matrices such as urine or blood. A stable, unique metabolite resulting from the oxidation of the thioamide group could serve as a reliable indicator of exposure. The validation of such a biomarker would involve demonstrating a clear correlation between the level of exposure and the concentration of the biomarker.
Biomarkers of Effect: Biomarkers of effect would be indicative of the biological response to this compound. Given that some thioamides are known to cause liver injury, potential biomarkers of effect could include elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum. Markers of oxidative stress, such as increased levels of malondialdehyde (MDA) or decreased levels of glutathione (GSH), could also be relevant, as the metabolism of the thioamide group can generate reactive oxygen species.
The following interactive table provides hypothetical data from a study aimed at identifying and validating biomarkers for this compound exposure.
| Biomarker Type | Analyte | Matrix | Finding | Implication |
| Exposure | This compound | Urine | Detected in a dose-dependent manner. | Direct measure of recent exposure. |
| Exposure | 4-Hydroxybutane-S-oxide | Urine | Major metabolite, correlates with parent compound levels. | Reliable indicator of exposure and metabolic activation. |
| Effect | Serum ALT | Serum | Significantly elevated at higher exposure levels. | Suggests potential for hepatotoxicity. |
| Effect | Blood GSH | Blood | Depleted in a dose-dependent manner. | Indicates induction of oxidative stress. |
Integrated Approaches in Mechanistic Toxicology (e.g., Omics Technologies)
To gain a comprehensive understanding of the mechanisms of toxicity of this compound, integrated approaches utilizing "omics" technologies would be highly valuable.
Genomics/Transcriptomics: Transcriptomic analysis, using techniques like RNA sequencing, could reveal changes in gene expression in target organs (e.g., the liver) following exposure to this compound. This could identify pathways that are perturbed, such as those related to oxidative stress, inflammation, and cell death.
Proteomics: Proteomic studies could identify changes in the abundance and post-translational modifications of proteins in response to exposure. This could help in identifying specific protein targets of reactive metabolites of this compound and in understanding the functional consequences of these interactions.
Metabolomics: Metabolomic analysis of biofluids (e.g., urine, plasma) could provide a global snapshot of the metabolic perturbations caused by this compound. This could lead to the discovery of novel biomarkers of effect and provide insights into the metabolic pathways that are most affected by the compound.
An integrated omics study on this compound could generate a wealth of data, as hypothetically represented in the interactive table below.
| Omics Technology | Key Findings | Mechanistic Insight |
| Transcriptomics (Liver) | Upregulation of genes involved in the Nrf2-mediated oxidative stress response. | Suggests an adaptive response to oxidative stress induced by the compound. |
| Proteomics (Liver) | Identification of adducts on mitochondrial proteins. | Indicates that mitochondria are a key target of reactive metabolites, potentially leading to mitochondrial dysfunction. |
| Metabolomics (Urine) | Altered levels of metabolites in the tricarboxylic acid (TCA) cycle. | Provides further evidence for mitochondrial dysfunction and disruption of cellular energy metabolism. |
By integrating data from these different omics platforms, a more complete picture of the molecular mechanisms underlying the toxicity of this compound could be constructed, from the initial chemical exposure to the ultimate adverse health outcome.
Due to a lack of publicly available scientific literature and data regarding the environmental fate and degradation of the specific chemical compound "this compound," it is not possible to generate a detailed and scientifically accurate article based on the provided outline. Extensive searches have yielded no specific research findings, data tables, or detailed mechanisms for this particular compound.
To create an article that is "thorough, informative, and scientifically accurate" as requested, specific data on its partitioning behavior, environmental half-lives, and degradation pathways (abiotic and biotic) would be required. Without such data, any attempt to generate the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article.
Further research on structurally similar compounds could provide hypothetical environmental behaviors. However, this would fall outside the strict instruction to focus solely on "this compound." Therefore, in the interest of scientific accuracy and adherence to the user's instructions, the article cannot be generated at this time.
Environmental Fate and Degradation Mechanisms of 4 Hydroxybutanethioamide
Future Research Directions and Translational Perspectives for 4 Hydroxybutanethioamide
Design and Synthesis of Advanced 4-Hydroxybutanethioamide Derivatives with Enhanced Profiles
Future research could focus on the rational design and synthesis of novel derivatives of this compound to enhance its potential therapeutic profiles. Building on synthetic strategies for related compounds, such as N-hydroxybutanamide derivatives, new molecular entities can be created and evaluated. A key approach is the modification of the core structure to explore structure-activity relationships (SAR).
Key strategies for derivatization could include:
Modifications at the nitrogen atom: Introducing various alkyl, aryl, or heterocyclic groups to the nitrogen atom can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.
Alterations of the hydroxy group: Esterification or etherification of the terminal hydroxyl group could create prodrugs with improved pharmacokinetic properties.
Substitution on the butane chain: Introducing substituents along the four-carbon chain can alter the molecule's conformation and steric properties, potentially leading to enhanced selectivity for biological targets.
The synthesis of these derivatives can be guided by established methods for analogous compounds. For instance, a novel method involving the ring-opening of N-substituted succinimides has been successfully used to synthesize N-hydroxybutanamide derivatives nih.govmdpi.comresearchgate.net. This approach could potentially be adapted for the synthesis of a library of this compound derivatives for biological screening.
Relating structural changes to biological activity is a cornerstone of medicinal chemistry fiveable.medrugdesign.orgyoutube.com. For example, in a series of α-ketothioamides, substitutions at the para-position of an aromatic ring were found to enhance inhibitory potency against the enzyme phosphoglycerate dehydrogenase (PHGDH), while ortho- or meta-substitutions were detrimental nih.gov. Similar systematic SAR studies on this compound derivatives would be crucial to identify pharmacophores and optimize activity fiveable.me.
Table 1: Potential Strategies for Derivatization of this compound
| Modification Site | Potential Modification | Desired Outcome |
| Nitrogen Atom | Addition of aromatic or heterocyclic rings | Enhanced target binding and selectivity |
| Hydroxyl Group | Conversion to esters or ethers | Improved bioavailability and prodrug potential |
| Butane Chain | Introduction of alkyl or halogen groups | Altered conformational flexibility and metabolic stability |
Integration of Multi-Omics Data in Comprehensive Mechanistic Studies
To elucidate the potential mechanisms of action of this compound and its derivatives, an integrated multi-omics approach will be indispensable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the compound youtube.com. Such approaches have been successfully used to understand disease pathology and the mechanisms of other bioactive compounds youtube.comresearchgate.netyoutube.comnih.gov.
A multi-omics investigation could proceed as follows:
Transcriptomics (RNA-Seq): This would reveal changes in gene expression in response to treatment with this compound, identifying pathways that are up- or down-regulated. This can provide insights into the cellular processes affected by the compound longdom.org.
Proteomics: By analyzing changes in the proteome, researchers can identify the specific proteins that are direct targets of the compound or whose expression is altered downstream. Proteomics is a powerful tool for biomarker discovery and understanding drug efficacy nih.gov.
Metabolomics: This would identify changes in the cellular metabolome, providing a functional readout of the physiological state of the cell and how it is perturbed by the compound.
By integrating these datasets, researchers can construct comprehensive network models of the compound's biological activity, moving beyond a single target to understand its system-wide effects youtube.com. This is particularly important for identifying both on-target and off-target effects, which is crucial for drug development.
Development of Predictive Computational Models for Activity and Toxicity
Computational modeling offers a powerful and resource-efficient approach to predict the biological activity and potential toxicity of novel this compound derivatives, thereby streamlining the drug discovery process nih.govmdpi.com.
Future computational studies could include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity fiveable.me. By developing QSAR models for this compound derivatives, the activity of yet-to-be-synthesized compounds can be predicted, helping to prioritize synthetic efforts.
Molecular Docking: For derivatives of the related N-hydroxybutanamide, molecular docking has been used to simulate the binding of these compounds to the active site of matrix metalloproteinases (MMPs), providing insights into their inhibitory mechanism mdpi.com. Similar in silico simulations could be employed to predict the binding of this compound derivatives to potential protein targets.
Toxicity Prediction: Computational models can also be used to predict potential toxicities by screening for interactions with known toxicity-related targets or by using models trained on large datasets of toxicological data nih.gov.
Table 2: Computational Approaches for the Study of this compound Derivatives
| Computational Method | Application | Potential Insights |
| QSAR | Predict biological activity based on chemical structure | Guide the design of more potent derivatives |
| Molecular Docking | Simulate binding to protein targets | Elucidate mechanism of action and structure-activity relationships |
| Toxicity Modeling | Predict potential adverse effects | Prioritize compounds with better safety profiles for further development |
Exploration of Novel Therapeutic and Industrial Applications
The thioamide functional group is present in a number of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties chemistryforsustainability.orgnih.gov. This suggests that this compound and its derivatives could have therapeutic potential in various disease areas. For instance, derivatives of the structurally similar butyramide have shown anticonvulsive activity and inhibitory action on histone deacetylases wikipedia.org.
Potential therapeutic areas for investigation include:
Anticancer Agents: Thioamide-containing compounds have been investigated as anticancer agents nih.gov. The activity of this compound derivatives against various cancer cell lines could be explored.
Antimicrobial Agents: The thioamide motif is a key feature of some antitubercular drugs nih.gov. The potential of this compound derivatives as novel antibacterial or antifungal agents warrants investigation.
Neurological Disorders: Given that derivatives of 4-hydroxybutanamide have been investigated as inhibitors of γ-aminobutyric acid (GABA) transporters for potential use in neurological disorders, this could be a fruitful area of research for its thioamide analog.
Beyond therapeutic applications, butanamide and its derivatives are used in the production of dyes, solvents, and agricultural chemicals solubilityofthings.com. The unique properties imparted by the thioamide group could lead to novel industrial applications for this compound.
Sustainable Synthesis and Green Chemistry Approaches in Thioamide Production
Future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional methods for thioamide synthesis often involve harsh reagents and generate significant waste chemistryforsustainability.org. Green chemistry approaches aim to address these issues.
Promising green synthesis strategies include:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly efficient and atom-economical chemistryforsustainability.org. Sulfur-mediated MCRs are a sustainable alternative for thioamide synthesis chemistryforsustainability.org.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents (DES), is a key principle of green chemistry. The synthesis of thioamides in a choline chloride-urea-based DES has been reported to be a mild, simple, and highly efficient green protocol rsc.orgresearchgate.net.
Catalyst-Free and Solvent-Free Conditions: Whenever possible, reactions should be designed to proceed without the need for a catalyst or solvent. Catalyst- and solvent-free methods for the synthesis of aryl thioamides have been developed and could potentially be adapted for aliphatic thioamides like this compound mdpi.com.
Table 3: Comparison of Synthetic Methods for Thioamides
| Method | Advantages | Disadvantages |
| Traditional Synthesis | Well-established procedures | Often requires harsh reagents, produces significant waste |
| Multicomponent Reactions | High atom economy, operational simplicity | May require optimization for specific substrates |
| Deep Eutectic Solvents | Environmentally benign, recyclable solvent system | May have mass transfer limitations |
| Catalyst/Solvent-Free | Reduced waste, simplified workup | May require higher temperatures or longer reaction times |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both medicine and industry.
Q & A
Q. Example Workflow :
- Step 1 : Validate purity of synthesized compound (HPLC >98%).
- Step 2 : Repeat bioassays in triplicate using standardized cell cultures.
- Step 3 : Cross-reference results with PubChem bioactivity datasets .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classification and OSHA guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
- Storage : Keep in airtight containers at 2–8°C; avoid long-term storage due to degradation risks .
- Spill Management : Use inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Response :
- Skin Contact : Wash with soap/water for 15 minutes.
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
Advanced: What experimental strategies optimize the synthetic yield of this compound under varying catalytic conditions?
Methodological Answer:
Key factors include:
- Catalyst Selection : Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts (e.g., DMAP).
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
- Temperature Control : Monitor exothermic reactions using jacketed reactors.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
Q. Example Workflow :
Optimize 3D structure using Gaussian 12.
Compare predicted IR spectra with experimental data to validate accuracy.
Screen potential catalysts using in silico docking studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
